molecular formula C20H19N7O2 B2905674 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide CAS No. 1209940-81-7

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide

Katalognummer: B2905674
CAS-Nummer: 1209940-81-7
Molekulargewicht: 389.419
InChI-Schlüssel: FFEVRKLYSOZKBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

Research into related compounds has shown advancements in chemical synthesis techniques, particularly in the creation of condensed isoxazole or pyrazole derivatives from quinoxaline-2-carboxylic acid and its derivatives. These processes involve nucleophilic substitution reactions where oxime oxygen or hydrazone nitrogen acts as a nucleophile, leading to the formation of various biologically active compounds (Dahn & Moll, 1966). Such synthetic pathways may offer insights into how the target compound could be synthesized or modified for specific research purposes.

Antimicrobial and Anticancer Applications

Compounds structurally related to the target molecule have been investigated for their antimicrobial and anticancer properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic activities against various cancer cell lines, suggesting that similar compounds, including N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide, could be explored for their anticancer potential (Deady et al., 2003). Additionally, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and screened for their antibacterial and antifungal activities, highlighting the broad-spectrum potential of such compounds in addressing microbial resistance (Holla et al., 2006).

Potential Inhibitory Effects on Kinases

Another area of interest is the development of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a crucial enzyme involved in DNA damage response pathways. This research suggests that related compounds could play a significant role in modulating kinase activity, offering a pathway to novel cancer therapeutics (Degorce et al., 2016).

Antimalarial Activity

Research into quinoline derivatives has also uncovered their potential as antimalarial agents. A novel series of dihydropyrimidines (DHPMs) with quinolinyl residues demonstrated moderate to high antimalarial activities against Plasmodium falciparum, offering a promising avenue for the development of new antimalarial drugs (Radini et al., 2016).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide involves the condensation of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine with quinoxaline-2-carboxylic acid chloride in the presence of a coupling agent. The resulting intermediate is then treated with ammonia to form the final product.", "Starting Materials": [ "3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine", "quinoxaline-2-carboxylic acid chloride", "coupling agent", "ammonia" ], "Reaction": [ "Step 1: Condensation of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine with quinoxaline-2-carboxylic acid chloride in the presence of a coupling agent to form an intermediate.", "Step 2: Treatment of the intermediate with ammonia to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide." ] }

CAS-Nummer

1209940-81-7

Molekularformel

C20H19N7O2

Molekulargewicht

389.419

IUPAC-Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C20H19N7O2/c1-3-6-13-10-18(28)25-20(22-13)27-17(9-12(2)26-27)24-19(29)16-11-21-14-7-4-5-8-15(14)23-16/h4-5,7-11H,3,6H2,1-2H3,(H,24,29)(H,22,25,28)

InChI-Schlüssel

FFEVRKLYSOZKBS-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NC4=CC=CC=C4N=C3

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.